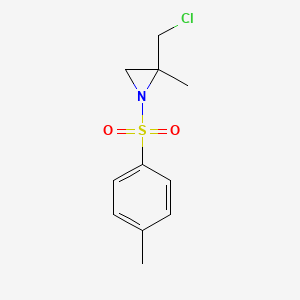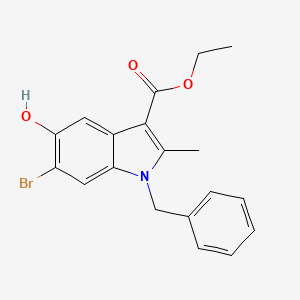![molecular formula C13H10BrN3O B11522886 2-(3-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11522886.png)
2-(3-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BROMOPHENYL)-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with 5-methyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENYL)-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(3-BROMOPHENYL)-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study various biological processes, including signal transduction and enzyme inhibition.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENYL)-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signal transduction pathways by interacting with key proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-Bromophenyl)-5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one: Similar structure but with the bromine atom in a different position, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the bromine atom at the 3-position of the phenyl ring in 2-(3-BROMOPHENYL)-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE contributes to its unique reactivity and potential biological activities. This structural feature can influence the compound’s ability to interact with specific molecular targets and undergo various chemical reactions.
Properties
Molecular Formula |
C13H10BrN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H10BrN3O/c1-8-5-13(18)17-12(15-8)7-11(16-17)9-3-2-4-10(14)6-9/h2-7,16H,1H3 |
InChI Key |
FNKXTGWMRUUENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11522812.png)
![6-Amino-3-phenyl-4-(4-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522819.png)
![2-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11522828.png)
![2,2'-[(2,5-Dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzothiazole)](/img/structure/B11522834.png)
![6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522836.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}naphthalene-1-carboxamide](/img/structure/B11522841.png)

![3',5'-DI-Tert-butyl-6-chloro-2-(4-nitrophenyl)-2,4-dihydrospiro[1,4-benzoxazine-3,1'-cyclohexane]-2',5'-dien-4'-one](/img/structure/B11522848.png)
![Ethyl 1-(4-methylphenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11522854.png)
![N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11522862.png)
![2,4-Dichloro-N-((Z)-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-1-{[(2-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11522864.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11522867.png)
